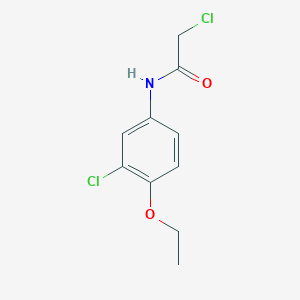![molecular formula C14H26N2O4S B7576076 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact and less accessible chromatin structure, which can negatively regulate gene expression. MS-275 has shown promising results in preclinical studies as an anticancer agent, and it is currently being evaluated in clinical trials.
作用机制
The mechanism of action of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid involves its inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact and less accessible chromatin structure, which can negatively regulate gene expression. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid binds to the active site of HDACs, preventing them from removing acetyl groups from histones, leading to a more open chromatin structure and increased gene expression. This can lead to the activation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid can also activate tumor suppressor genes and suppress oncogenes, leading to the inhibition of cancer cell growth and proliferation. In addition, 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid as a research tool is its selectivity for HDACs. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid selectively inhibits class I HDACs, which are the most commonly overexpressed in cancer cells. This selectivity can reduce off-target effects and increase the specificity of the research. However, one limitation of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid is that it may not be effective in all cancer types. Some cancer cells may be resistant to 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid, which can limit its usefulness as a research tool.
未来方向
There are several future directions for the research of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid. One direction is the development of combination therapies with other anticancer agents, such as chemotherapy and radiation therapy. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to sensitize cancer cells to these agents, which can increase their effectiveness. Another direction is the investigation of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid in combination with immunotherapy, which can enhance the immune response against cancer cells. Finally, the development of more potent and selective HDAC inhibitors, based on the structure of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid, can lead to the discovery of new anticancer agents.
合成方法
The synthesis of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-methylcyclohexanone, which is then converted to 2-methylcyclohexylamine. The amine is then reacted with methyl chloroformate to form the corresponding carbamate, which is further reacted with sodium sulfamate to form the sulfamoyl derivative. Finally, the piperidine-3-carboxylic acid is added to the reaction mixture to yield 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid.
科学研究应用
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
1-[methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-11-6-3-4-8-13(11)15(2)21(19,20)16-9-5-7-12(10-16)14(17)18/h11-13H,3-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGGWRLYGOMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)

![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)
